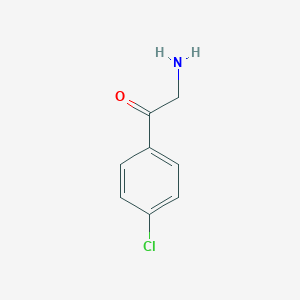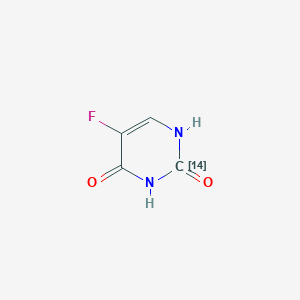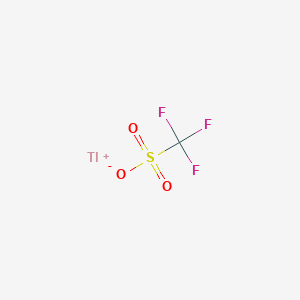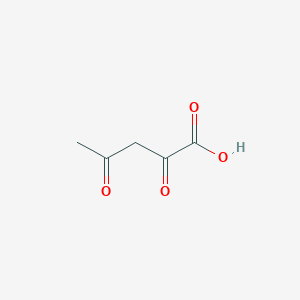
2-Amino-1-(4-chlorophenyl)ethanone
Vue d'ensemble
Description
2-Amino-1-(4-chlorophenyl)ethanone (ACPE) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 236.68 g/mol. ACPE is used in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : 2-Amino-1-(4-chlorophenyl)ethanone is utilized in the synthesis of various heterocyclic compounds like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, which have potential applications in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).
Analysis of Psychoactive Substances : This compound has been identified in the analysis of new psychoactive substances (NPS) like bk-2C-B, which is important for understanding the potential health risks associated with these substances (Texter et al., 2018).
Formation of Dihydroindoloquinazoline Derivatives : In chemical reactions, this compound is used to form dihydroindoloquinazoline derivatives, which are of interest in the development of pharmaceuticals (Harano et al., 2007).
Antimicrobial Applications : The compound plays a role in the synthesis of heterocyclic compounds that exhibit antimicrobial properties, which is significant for drug development and combating microbial resistance (Wanjari, 2020).
Potential in Anti-Inflammatory Drugs : It is used in the synthesis of compounds that have shown potential as anti-inflammatory agents in preclinical models, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).
Cytotoxicity and Anticancer Studies : Certain derivatives of this compound have been studied for their potential cytotoxicity and anticancer effects, which is crucial in the development of new oncology treatments (Hessien, Kadah, & Marzouk, 2009).
Pharmaceutical Analysis : The compound is also used in analytical methods for the identification and quantification of pharmaceutical compounds, aiding in quality control and drug development (Lin et al., 1998).
Anti-HIV Research : Derivatives of this compound have been explored for their potential to inhibit HIV-1 reverse transcriptase, which is important for the treatment of HIV/AIDS (Chander et al., 2017).
Corrosion Inhibition Studies : This compound is studied for its potential as a corrosion inhibitor, which is vital in materials science and industrial applications (Kaya et al., 2016).
Synthesis of Chiral Intermediates : It is used in the biotransformation processes for the synthesis of chiral intermediates, essential in the production of certain pharmaceuticals (Miao et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been investigated for their potential interactions with various biological targets .
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonding
Biochemical Pathways
Compounds with similar structures have been studied for their potential effects on various biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been investigated for their potential therapeutic effects .
Propriétés
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWACLIANOVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)




![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)





